molecular formula C21H20O4 B12217045 (2Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate

(2Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate

Cat. No.: B12217045
M. Wt: 336.4 g/mol
InChI Key: QKUKZDOIJAUWHP-WQRHYEAKSA-N
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Description

(2Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate is a complex organic compound with a unique structure that combines a benzofuran core with a methylbenzylidene group and a dimethylpropanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate typically involves a multi-step process. The initial step often includes the formation of the benzofuran core, followed by the introduction of the methylbenzylidene group through a condensation reaction. The final step involves esterification to introduce the dimethylpropanoate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential biological activity. Studies could focus on its interactions with enzymes, receptors, or other biomolecules, providing insights into its potential as a therapeutic agent.

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties. Researchers may study its effects on various biological pathways to identify potential therapeutic applications.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics such as enhanced stability, reactivity, or functionality.

Mechanism of Action

The mechanism of action of (2Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
  • Memantine-induced brain activation compounds
  • Glycopyrrolate related compounds

Uniqueness

Compared to similar compounds, (2Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate stands out due to its unique combination of functional groups and structural features. This uniqueness may confer specific reactivity, stability, or biological activity that is not observed in other compounds.

Properties

Molecular Formula

C21H20O4

Molecular Weight

336.4 g/mol

IUPAC Name

[(2Z)-2-[(3-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2,2-dimethylpropanoate

InChI

InChI=1S/C21H20O4/c1-13-6-5-7-14(10-13)11-18-19(22)16-9-8-15(12-17(16)25-18)24-20(23)21(2,3)4/h5-12H,1-4H3/b18-11-

InChI Key

QKUKZDOIJAUWHP-WQRHYEAKSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C(C)(C)C

Canonical SMILES

CC1=CC(=CC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C(C)(C)C

Origin of Product

United States

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